Benzoin is a ketone that consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position. The parent of the class of benzoins. It has a role as an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a member of benzoins and a secondary alpha-hydroxy ketone.
Benzoin is a white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide, and is used in organic syntheses. This should not be confused with benzoin gum from STYRAX (see [DB11222]). Benzoin is an FDA-approved colour additive used for marking fruits and vegetables.
Benzoin is a natural product found in Dianthus caryophyllus with data available.
(±)-Benzoin is a flavouring ingredient.Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor. Benzoin is synthesized from benzaldehyde in the benzoin condensation. It is chiral and it exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. (Wikipedia) Benzoin belongs to the family of Benzoins. These are organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups.
benzoin is a metabolite found in or produced by Saccharomyces cerevisiae.
A white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide and used in organic syntheses. This should not be confused with benzoin gum from STYRAX.
C14H12O2
C6H5COCH(OH)C6H5
Benzoin
CAS No.: 119-53-9
Cat. No.: VC21329067
Molecular Formula: C14H12O2
C14H12O2
C6H5COCH(OH)C6H5
Molecular Weight: 212.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 119-53-9 |
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Molecular Formula | C14H12O2 C14H12O2 C6H5COCH(OH)C6H5 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 2-hydroxy-1,2-diphenylethanone |
Standard InChI | InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H |
Standard InChI Key | ISAOCJYIOMOJEB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Appearance | White Solid |
Boiling Point | 651 °F at 760 mmHg (NTP, 1992) 194.00 °C. @ 12.00 mm Hg at 102.4kPa: 344 °C |
Colorform | PALE YELLOW CRYSTALS WHITE CRYSTALS |
Melting Point | 279 °F (NTP, 1992) 134-138 MP:133-4 °C /D & L FORMS/ 137 °C |
Historical Context and Discovery
The discovery of benzoin represents a significant milestone in organic chemistry. The compound was first reported in 1832 by two prominent chemists, Justus von Liebig and Friedrich Woehler, during their research on oil of bitter almond (benzaldehyde containing traces of hydrocyanic acid) . This discovery came during a period of intensive investigation into aromatic compounds and their reactions.
The catalytic synthesis method, now known as the benzoin condensation, was subsequently refined by Nikolay Zinin during his time working with Liebig . This reaction would prove to be of considerable importance in organic chemistry, serving as a model for other condensation reactions and contributing to the understanding of carbonyl chemistry .
Chemical Structure and Properties
Structural Characteristics
Benzoin features a central carbon backbone with a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbon atoms. Two phenyl rings are attached to these carbon atoms, creating a molecule with both aromatic and carbonyl functionalities . The presence of both a hydroxyl group and a ketone group in close proximity gives benzoin interesting chemical reactivity, particularly in redox reactions.
The structural formula can be represented as PhCH(OH)C(O)Ph, where Ph represents the phenyl groups. Alternative representations include C₁₄H₁₂O₂ or C₆H₅CH(OH)COC₆H₅ .
Nomenclature and Identification
Benzoin is identified through various systems and names across chemical databases:
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CAS Registry Number: 119-53-9
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EC Number: 204-331-3
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IUPAC Name: 2-Hydroxy-1,2-diphenylethan-1-one
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Other names: Benzoylphenylcarbinol, α-Hydroxybenzyl phenyl ketone, Desyl alcohol
These identifiers are essential for regulatory compliance and proper chemical cataloging in research and industrial settings.
Synthesis: The Benzoin Condensation
Overview of the Reaction
Benzoin is primarily synthesized through a reaction known as the benzoin condensation, which involves the coupling of two benzaldehyde molecules in the presence of a cyanide catalyst . This reaction is particularly notable in organic chemistry as it allows for the formation of carbon-carbon bonds under relatively mild conditions .
The general equation for the benzoin condensation can be represented as:
2 C₆H₅CHO → C₆H₅CH(OH)COC₆H₅
This reaction demonstrates how two molecules of an aldehyde can combine to form a more complex structure with both alcohol and ketone functional groups .
Historical Significance
The benzoin condensation was discovered during a period of rapid development in organic chemistry in the 19th century. It was first reported by Justus von Liebig and Friedrich Woehler in 1832, making it one of the earliest examples of carbon-carbon bond-forming reactions to be described in the chemical literature .
Mechanism of Benzoin Condensation
Catalytic Role of Cyanide
The benzoin condensation is catalyzed by cyanide ions, which play a crucial role in the reaction mechanism. The cyanide ion acts as a nucleophile, initiating the reaction by attacking the carbonyl carbon of benzaldehyde .
Step-by-Step Mechanism
The mechanism of the benzoin condensation follows these key steps:
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Cyanide ions react with benzaldehyde to produce cyanohydrin through a nucleophilic addition reaction. In this step, the cyanide ion acts as a nucleophile and facilitates the abstraction of protons to form cyanohydrin .
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The cyanohydrin intermediate then reacts with a second molecule of benzaldehyde in a condensation reaction .
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The final phase involves molecular rearrangement and elimination of the cyanide ion, resulting in the formation of benzoin. After rearrangement, the carbonyl group reverses polarity, adding to the second carbonyl group through nucleophilic addition .
The rate-limiting step of this reaction is typically the attack of the carbanion on the second molecule of aromatic aldehyde . The reaction follows a rate law that can be expressed as:
Reaction Specificity
Benzoin condensation is particularly effective with aromatic aldehydes due to the stability of the intermediate when the negative charge on carbon is extensively delocalized in the benzene ring . This reaction pathway differs significantly from that observed with aliphatic aldehydes, highlighting the unique reactivity of aromatic systems in this condensation process .
Physical Properties
Physical Characteristics
Benzoin appears as off-white crystals with a light camphor-like odor . Its physical state and appearance make it easily identifiable and manageable in laboratory settings.
Thermodynamic Properties
The compound exhibits several important thermodynamic properties that have been experimentally determined:
These physical properties are critical for designing purification processes and understanding the behavior of benzoin in various chemical environments.
Applications and Uses
Industrial Applications
Benzoin finds wide application in several industrial processes:
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It serves as a precursor to benzil, which is extensively used as a photoinitiator in photopolymerization processes .
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In powder coating formulations, benzoin acts as a degassing agent during the curing stage, preventing surface defects such as 'pinholing' .
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The compound is utilized in polymer hardening processes using microemulsions .
Pharmaceutical Applications
In the pharmaceutical industry, benzoin plays an important role in drug synthesis:
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It can be used in the preparation of several pharmaceutical drugs including oxaprozin, ditazole, and phenytoin .
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Its chirality makes it valuable in stereoselective synthesis of pharmaceutical compounds.
Research Applications
In organic chemistry research, benzoin and the benzoin condensation have several applications:
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The reaction is useful for synthesizing heterocyclic compounds .
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It can be applied to aliphatic aldehydes for specific transformations .
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In polymer chemistry, the reaction helps produce polymers and form new monomers .
Recent Research Developments
Contemporary research continues to explore new applications and mechanistic aspects of benzoin and the benzoin condensation reaction. The reaction remains relevant in modern organic synthesis, particularly with the increasing focus on environmentally friendly catalysis and stereoselective processes.
The benzoin condensation serves as a model reaction for studying organocatalysis, where organic molecules rather than metals catalyze reactions. This has implications for green chemistry applications, reducing the need for potentially toxic metal catalysts .
Additionally, researchers are investigating modifications to the traditional benzoin condensation to achieve greater selectivity and yield, particularly in the synthesis of pharmaceutical intermediates and fine chemicals.
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